molecular formula C25H31N5O B6123734 1-{3-oxo-3-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]propyl}-1H-benzimidazole

1-{3-oxo-3-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]propyl}-1H-benzimidazole

Katalognummer B6123734
Molekulargewicht: 417.5 g/mol
InChI-Schlüssel: YCRSLXGFIZJQTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{3-oxo-3-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]propyl}-1H-benzimidazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as BIBN4096BS and has been found to have a variety of biochemical and physiological effects. In

Wirkmechanismus

1-{3-oxo-3-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]propyl}-1H-benzimidazole acts as a competitive antagonist of the CGRP receptor. This compound binds to the receptor and prevents the binding of CGRP, which leads to the inhibition of the downstream signaling pathway. This results in the inhibition of pain and inflammation.
Biochemical and Physiological Effects:
1-{3-oxo-3-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]propyl}-1H-benzimidazole has been found to have a variety of biochemical and physiological effects. This compound has been found to inhibit the release of CGRP, which leads to the inhibition of pain and inflammation. In addition, this compound has been found to have potential applications in the treatment of other pain-related disorders.

Vorteile Und Einschränkungen Für Laborexperimente

1-{3-oxo-3-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]propyl}-1H-benzimidazole has several advantages for lab experiments. This compound is a potent and selective antagonist of the CGRP receptor, which makes it a valuable tool for studying the role of CGRP in pain and inflammation. However, this compound has some limitations as well. It has been found to have poor solubility in water, which can make it difficult to work with in some experiments.

Zukünftige Richtungen

There are several future directions for the study of 1-{3-oxo-3-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]propyl}-1H-benzimidazole. One direction is to explore the potential applications of this compound in the treatment of other pain-related disorders. Another direction is to investigate the potential side effects of this compound and to develop strategies to minimize these effects. Additionally, future studies could explore the potential of this compound as a therapeutic agent for other diseases beyond pain and inflammation.

Synthesemethoden

The synthesis of 1-{3-oxo-3-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]propyl}-1H-benzimidazole involves a multi-step process. The first step involves the reaction of 4-phenylpiperazine with 3-chloropropionic acid, which leads to the formation of 3-(4-phenyl-1-piperazinyl)propionic acid. The second step involves the reaction of 3-(4-phenyl-1-piperazinyl)propionic acid with 1,3-diaminopropane, which leads to the formation of 1-{3-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]propyl}-1H-benzimidazole. This compound can be further modified to obtain 1-{3-oxo-3-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]propyl}-1H-benzimidazole.

Wissenschaftliche Forschungsanwendungen

1-{3-oxo-3-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]propyl}-1H-benzimidazole has been extensively studied for its potential applications in scientific research. This compound has been found to be a potent and selective antagonist of the calcitonin gene-related peptide (CGRP) receptor. CGRP is a neuropeptide that is involved in the regulation of pain and inflammation. Antagonists of the CGRP receptor have been found to be effective in the treatment of migraine headaches. 1-{3-oxo-3-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]propyl}-1H-benzimidazole has also been found to have potential applications in the treatment of other pain-related disorders.

Eigenschaften

IUPAC Name

3-(benzimidazol-1-yl)-1-[3-(4-phenylpiperazin-1-yl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N5O/c31-25(12-14-30-20-26-23-10-4-5-11-24(23)30)29-13-6-9-22(19-29)28-17-15-27(16-18-28)21-7-2-1-3-8-21/h1-5,7-8,10-11,20,22H,6,9,12-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCRSLXGFIZJQTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCN2C=NC3=CC=CC=C32)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{3-oxo-3-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]propyl}-1H-benzimidazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.